Leelamine Hydrochloride

Descripción general

Descripción

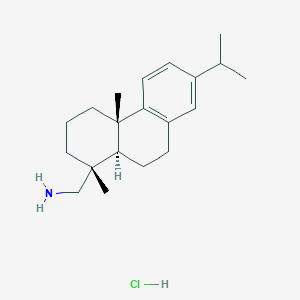

Leelamine hydrochloride (CAS 16496-99-4) is a tricyclic diterpene derived from pine tree bark, with the chemical formula C₂₀H₃₂ClN and a molecular weight of 321.93 g/mol . It is a potent inhibitor of the androgen receptor (AR), a key regulator of prostate cancer progression, and exhibits dual activity as a cannabinoid receptor type 1 (CB1) antagonist . Its mechanism involves disrupting intracellular cholesterol transport by binding to Niemann-Pick C1 (NPC1) and NPC2 proteins, leading to lysosomal cholesterol accumulation and apoptosis in cancer cells .

This compound is research-grade (≥98% purity via HPLC), stable at -20°C for over two years, and available in quantities up to 1g .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La leelamina (clorhidrato) se puede sintetizar mediante la extracción de leelamina de la corteza de los pinos, seguida de su conversión a la sal de clorhidrato. El proceso de extracción implica aislar la molécula diterpénica tricíclica de la corteza, que luego se somete a una reacción con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: La producción industrial de leelamina (clorhidrato) implica la extracción a gran escala de la corteza de los pinos, seguida de la purificación y la conversión a la forma de clorhidrato. El proceso está optimizado para garantizar un alto rendimiento y pureza, haciéndolo adecuado para la investigación y las posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La leelamina (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: La leelamina se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden modificar la estructura tricíclica de la leelamina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de leelamina

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes para las reacciones de sustitución

Principales productos formados:

Oxidación: Derivados de leelamina hidroxilados.

Reducción: Estructuras de diterpenos tricíclicos reducidas.

Sustitución: Derivados de leelamina funcionalizados con varios sustituyentes

Aplicaciones Científicas De Investigación

Scientific Research Applications

Leelamine Hydrochloride has a wide range of applications across various scientific domains:

Chemistry

- Chiral Resolving Agent : Utilized for resolving carboxylic acids and synthesizing various derivatives.

- Synthesis of Derivatives : Involved in producing functionalized leelamine derivatives through oxidation, reduction, and substitution reactions.

Biology

- Intracellular Cholesterol Transport : Studied for its role in inhibiting cholesterol transport mechanisms, which is crucial for maintaining cellular lipid homeostasis.

- Autophagy Modulation : It influences autophagic processes by affecting lysosomal function and receptor-mediated endocytosis .

Medicine

- Anticancer Agent : Investigated for its efficacy against melanoma and breast cancer by inducing cell death through apoptosis. Case studies show significant tumor growth inhibition in xenograft models .

- Anti-inflammatory Properties : Potential applications in treating chronic inflammatory conditions due to its ability to modulate immune responses.

Table 1: Summary of Biological Activities

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Chemistry | Chiral resolution | Effective in synthesizing derivatives |

| Biology | Cholesterol inhibition | Disrupts cholesterol transport; affects autophagy |

| Medicine | Anticancer | Induces apoptosis in melanoma cells; inhibits tumor growth |

Table 2: Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits cholesterol transport | Lysosomotropic properties |

| Dehydroabietylamine | Similar inhibition but less specificity | Precursor to leelamine |

| Chloroquine | Disrupts lysosomal function | Broad-spectrum antimalarial agent |

Case Study 1: Antitumor Efficacy

In a study examining the effects of leelamine on xenografted melanoma tumors, administration resulted in an average tumor size reduction of 51% without adversely affecting body weight or organ function markers. This highlights the compound's potential as a therapeutic agent with minimal systemic toxicity .

Case Study 2: Cholesterol Transport Inhibition

Research demonstrated that leelamine's accumulation in lysosomes leads to the disruption of NPC1 protein function, which is critical for cholesterol export from lysosomes. This mechanism underlies its efficacy in inhibiting cholesterol transport, contributing to its anticancer effects .

Mecanismo De Acción

La leelamina (clorhidrato) ejerce sus efectos a través de varios mecanismos:

Propiedad lisosomotropa: Se acumula en los lisosomas, interrumpiendo el transporte intracelular de colesterol.

Inhibición de las cinasas de la piruvato deshidrogenasa: Limita la disponibilidad de colesterol para procesos celulares clave.

Inducción de la apoptosis: Provoca la muerte de las células cancerosas a través de las vías apoptóticas, particularmente en las células de melanoma y cáncer de mama

Comparación Con Compuestos Similares

Androgen Receptor (AR) Inhibitors

Leelamine hydrochloride distinguishes itself from other AR-targeting compounds through its unique cholesterol transport inhibition mechanism. A comparative analysis is provided below:

Key Differences :

- Leelamine’s natural origin and multi-target action (AR, CB1, NPC1/2) contrast with synthetic AR modulators like ARN-509, which directly block AR signaling .

- Compared to abietic acid derivatives, Leelamine exhibits superior lysosomal retention due to its amine group, enhancing NPC1/2 binding and anticancer effects .

Cannabinoid Receptor (CB1) Modulators

Leelamine’s CB1 antagonism (Ki = 27.2 pM) positions it as a high-potency candidate for metabolic disorders and cancer, distinct from other CB1 ligands :

Key Differences :

- Leelamine’s picomolar CB1 affinity surpasses most antagonists (e.g., LY 320135) and is comparable to MJ15, though MJ15 lacks reported anticancer activity .

- Unlike CB1 agonists like N-Arachidonyldopamine, Leelamine’s antagonism suppresses lipid synthesis, offering dual therapeutic benefits in cancer and metabolic diseases .

Structural and Functional Analogs

Leelamine’s tricyclic diterpene scaffold shares similarities with abietic acid derivatives but differs in functional group modifications that enhance bioactivity:

Key Differences :

- The amine group in Leelamine enhances lysosomal retention and NPC1/2 binding, whereas abietic acid’s carboxyl group limits intracellular accumulation .

- Compound 4a, a synthetic analog, shows improved NPC1 binding but lacks Leelamine’s natural sourcing and CB1 activity .

Research and Development Considerations

- In contrast, ARN-509 and Mecamylamine hydrochloride (a nicotinic antagonist; unrelated target) have established safety profiles .

- Formulation Challenges : Leelamine’s hydrophobicity necessitates solvent-based formulations, unlike water-soluble analogs like hydroxylamine hydrochloride .

Actividad Biológica

Leelamine hydrochloride, a derivative of dehydroabietylamine, has garnered significant attention in cancer research due to its unique biological activities, particularly its anticancer properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and case studies.

This compound (CAS 16496-99-4) is a lipophilic diterpene amine with a pKa of approximately 9.9. It exhibits lysosomotropic properties , allowing it to accumulate in acidic organelles such as lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a deficiency of free cholesterol essential for various cellular processes, including receptor-mediated endocytosis and autophagy .

Key Mechanisms:

- Cholesterol Transport Inhibition : Leelamine inhibits the Niemann-Pick C1 (NPC1) protein responsible for cholesterol export from lysosomes, causing cholesterol accumulation within these organelles and impeding its availability for cellular functions .

- Induction of Cell Death : The compound promotes apoptosis in cancer cells through the disruption of mitochondrial integrity and interference with cellular homeostasis .

- Targeting Oncogenic Pathways : Leelamine affects multiple signaling pathways, including PI3K/AKT and MAPK pathways, leading to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structural features that confer leelamine's biological activity. Modifications to the amino group have been shown to significantly impact its efficacy:

| Modification | Effect |

|---|---|

| Replacement of carboxyl group with amine | Enhanced anti-melanoma activity |

| Substitution of amino group with acetamide | Loss of anticancer activity |

These findings suggest that the basicity and structural configuration of the amino group are critical for leelamine's lysosomal accumulation and subsequent anticancer effects .

In Vitro Studies

- Prostate Cancer : Leelamine treatment resulted in decreased mitotic activity and prostate-specific antigen expression in prostate cancer cell lines, indicating its potential as a therapeutic agent against this malignancy .

- Melanoma : A study demonstrated that leelamine inhibited melanoma tumor development by 51% in xenograft models without causing systemic toxicity. This was measured using various assays including MTS assays and liquid chromatography-mass spectrometry .

In Vivo Studies

- A recent investigation into the effects of leelamine on male mice showed increased activity of cytochrome P450 2B6 (CYP2B), suggesting potential applications in metabolic regulation alongside its antitumor effects .

Summary of Biological Activities

This compound exhibits a wide range of biological activities relevant to cancer treatment:

| Activity | Description |

|---|---|

| Anticancer Effects | Induces apoptosis in various cancer cell lines (breast, prostate, melanoma) |

| Cholesterol Transport Inhibition | Disrupts cholesterol homeostasis by inhibiting NPC1 |

| Lysosomotropic Properties | Accumulates in lysosomes to affect cellular signaling pathways |

| Metabolic Regulation | Potential role in enhancing CYP2B activity |

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Leelamine Hydrochloride in cancer research, and how are they experimentally validated?

this compound primarily targets the androgen receptor (AR) and cannabinoid receptor type 1 (CB1) . Its inhibition of AR transcriptional activity has been validated in castration-resistant prostate cancer (CRPC) models using:

- LNCaP/22Rv1 xenografts to assess tumor suppression .

- Luciferase reporter assays to measure AR transcriptional activity .

- Apoptosis assays (e.g., Annexin V staining) to confirm cell death in AR-positive CRPC cells .

Additionally, its role as a CB1 agonist and inhibitor of sterol regulatory element-binding protein 1 (SREBP1)-regulated lipid synthesis has been demonstrated via:

- Lipid droplet quantification in prostate cancer cells .

- qPCR/Western blotting to assess SREBP1 downstream targets (e.g., FASN, ACC) .

Q. What experimental models are suitable for studying this compound’s anti-cancer mechanisms?

- In vitro models :

- In vivo models :

Q. How does this compound inhibit intracellular cholesterol transport, and what assays confirm this mechanism?

Leelamine accumulates in lysosomes due to its amine group, binding to NPC1 protein and blocking cholesterol export. Key experimental approaches include:

- Filipin staining to visualize cholesterol accumulation in lysosomes .

- Co-immunoprecipitation to validate NPC1-Leelamine interactions .

- Cholesterol efflux assays using radiolabeled cholesterol .

Advanced Research Questions

Q. How to design experiments to resolve conflicting reports on Leelamine’s dual roles in AR inhibition and CB1 agonism?

Discrepancies arise from context-dependent mechanisms (e.g., AR status in cancer cells). To address this:

- Use isogenic cell lines with AR knockout or CB1 knockdown (e.g., CRISPR/Cas9) to isolate pathway contributions .

- Transcriptomic profiling (RNA-seq) to compare gene expression changes in AR-positive vs. AR-null cells treated with Leelamine .

- Dose-response studies to determine if CB1 activation occurs at lower concentrations than AR inhibition .

Q. What structural analogs of this compound have been synthesized to improve specificity or potency, and how are they evaluated?

- Amino-group derivatives : Modifications to the tricyclic diterpene core (e.g., alkylation) to enhance lysosomal targeting .

- In vitro screening :

- In vivo validation : Pharmacokinetic studies to assess bioavailability and tumor penetration .

Q. How can researchers address variability in Leelamine’s efficacy across cancer types (e.g., prostate vs. melanoma)?

- Mechanistic profiling : Compare cholesterol dependency (e.g., melanoma’s reliance on de novo lipid synthesis vs. prostate cancer’s AR signaling) .

- Combination therapies : Test Leelamine with AR antagonists (e.g., Enzalutamide) in CRPC or BRAF inhibitors in melanoma .

- Biomarker identification : Use proteomics to identify resistance markers (e.g., upregulated cholesterol synthesis enzymes) .

Q. What methodologies are recommended for analyzing Leelamine’s off-target effects in non-cancerous tissues?

- Toxicology studies :

- Selectivity assays :

Q. How to validate Leelamine’s role in SREBP1 regulation independently of AR signaling?

- AR-null models : Use PC-3 (AR-negative) prostate cancer cells to isolate SREBP1 effects .

- SREBP1 knockdown/overexpression : CRISPR or siRNA to confirm dependency on SREBP1 for anti-cancer activity .

- Metabolomic profiling : LC-MS to quantify changes in fatty acid levels post-treatment .

Q. Methodological Notes

- Key references : Prioritize studies from Mol Cancer Ther , Oncotarget , and Mol Carcinog for mechanistic insights.

- Data contradictions : Cross-validate findings using orthogonal assays (e.g., confirm cholesterol transport inhibition via filipin staining and NPC1 binding assays) .

- Structural data : Refer to PubChem (CID: 16496-99-4) for synthesis and stability details .

Propiedades

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-WFBUOHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587872 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-99-4, 99306-87-3 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.